2-Hexanoylbenzoic acid
Description
2-Hexanoylbenzoic acid is a benzoic acid derivative featuring a hexanoyl group (CH₃(CH₂)₄CO-) substituted at the ortho (2nd) position of the aromatic ring.
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
2-hexanoylbenzoic acid |
InChI |
InChI=1S/C13H16O3/c1-2-3-4-9-12(14)10-7-5-6-8-11(10)13(15)16/h5-8H,2-4,9H2,1H3,(H,15,16) |
InChI Key |
FNNFFONWVVWVJD-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)C1=CC=CC=C1C(=O)O |
Canonical SMILES |
CCCCCC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Esterification
Mechanism : The carboxylic acid group undergoes nucleophilic acyl substitution with alcohols in the presence of acid catalysts (e.g., H₂SO₄).
Conditions :
-
Reagents : Alcohol (e.g., methanol, ethanol), H₂SO₄ (catalyst).
-
Temperature : Reflux conditions (~60–80°C).
Product : 2-Hexanoylbenzoate esters (e.g., methyl 2-hexanoylbenzoate).
Key Reference : Esterification of benzoic acid with alcohols is well-documented .
Formation of Acid Chlorides
Mechanism : Reaction with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) replaces the hydroxyl group (-OH) of the carboxylic acid with a chloro group (-Cl).
Conditions :
-
Reagents : SOCl₂ or PCl₅.
-
Temperature : Room temperature or gentle heating.
Product : 2-Hexanoylbenzoyl chloride.
Key Reference : Benzoic acid derivatives react similarly to form reactive acid chlorides .
Decarboxylation
Mechanism : The carboxylic acid group undergoes thermal decomposition, often in the presence of a strong base (e.g., NaOH) or under vacuum.
Conditions :
-
Reagents : NaOH, heat (e.g., 200–250°C).
-
Product : Toluene derivatives.
Key Reference : Decarboxylation of benzoic acid derivatives typically yields aryl alkanes .
Electrochemical Reduction
Mechanism : The carboxylic acid group is reduced to a hydroxyl group (-CH₂OH) using strong reducing agents (e.g., LiAlH₄).
Conditions :
-
Reagents : LiAlH₄, ether solvent.
-
Temperature : Room temperature to reflux.
Product : 2-Hexanoylbenzyl alcohol.
Key Reference : Reduction of benzoic acid analogs to alcohols is well-established .
Sulfonation
Mechanism : The aromatic ring undergoes electrophilic substitution with sulfuric acid (H₂SO₄), directing substitution to the meta position relative to the hexanoyl group.
Conditions :
-
Reagents : Fuming H₂SO₄, high temperature (e.g., 100–150°C).
Product : Meta-sulfonic acid derivative.
Key Reference : Sulfonation of benzoic acid derivatives follows meta-directing effects .
Nitration
Mechanism : Nitration introduces a nitro (-NO₂) group at the meta position relative to the hexanoyl group using nitrating agents (e.g., HNO₃, H₂SO₄).
Conditions :
-
Reagents : HNO₃, H₂SO₄ (catalyst), low temperature (e.g., 0–10°C).
Product : Meta-nitro-substituted 2-hexanoylbenzoic acid.
Key Reference : Nitration of benzoic acid derivatives occurs at the meta position due to the electron-withdrawing carboxylic acid group .
Halogenation
Mechanism : The aromatic ring undergoes electrophilic substitution with halogens (e.g., Cl₂, Br₂) in the presence of FeCl₃, directing substitution to the meta position.
Conditions :
-
Reagents : Cl₂/Br₂, FeCl₃, room temperature.
Product : Meta-halo-substituted 2-hexanoylbenzoic acid.
Key Reference : Halogenation of benzoic acid derivatives follows meta-directing patterns .
Data Table: Key Reactions of 2-Hexanoylbenzoic Acid
| Reaction Type | Reagents/Conditions | Key Product |
|---|---|---|
| Esterification | Alcohol, H₂SO₄, reflux (~60–80°C) | Alkyl 2-hexanoylbenzoate esters |
| Acid Chloride Formation | SOCl₂/PCl₅, room temperature | 2-Hexanoylbenzoyl chloride |
| Amide Synthesis | Amine (e.g., NH₃), acetone | 2-Hexanoylbenzamide derivatives |
| Decarboxylation | NaOH, heat (200–250°C) | Toluene derivatives |
| Reduction | LiAlH₄, ether solvent, room temperature | 2-Hexanoylbenzyl alcohol |
| Sulfonation | Fuming H₂SO₄, 100–150°C | Meta-sulfonic acid derivative |
| Nitration | HNO₃, H₂SO₄, 0–10°C | Meta-nitro-substituted 2-hexanoylbenzoic acid |
| Halogenation | Cl₂/Br₂, FeCl₃, room temperature | Meta-halo-substituted 2-hexanoylbenzoic acid |
Research Findings and Implications
-
Versatility : The compound’s dual reactivity (aromatic ring and carboxylic acid group) allows for diverse transformations, making it a valuable precursor in organic synthesis.
-
Meta-Directing Effects : The hexanoyl group acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position, which is critical for regioselective synthesis .
-
Reducing Agents : Strong reducing agents like LiAlH₄ are required for decarboxylation or alcohol formation, as weaker agents (e.g., NaBH₄) are ineffective for such transformations .
-
Industrial Applications : Acid chlorides and esters derived from 2-hexanoylbenzoic acid are potential intermediates in pharmaceuticals, agrochemicals, and polymer chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(2-Ethoxy-2-oxoacetamido)benzoic Acid
- Structure : An ethoxy-oxoacetamido group at position 2.
- Synthesis : Prepared via coupling reactions, with crystal structure resolved using SHELX software .
- Properties :
- Applications : Used in crystallography studies to understand intermolecular interactions .
2-Hydroxy-4-Substituted-3-(Benzothiazolylazo)benzoic Acid Derivatives
- Structure : Hydroxy and azo-linked benzothiazole groups at positions 2 and 3, respectively.
- Synthesis : Diazotization of 4,6-disubstituted benzothiazoles followed by coupling with hydroxybenzoic acids .
- Key Data (from ): Compound Derivative Melting Point (°C) pKa (Carboxylic) pKa (Phenolic) R = H, R' = Cl 220–222 3.4 9.1 R = NO₂, R' = CH₃ 245–247 3.6 8.9
2-Chloro-5-formylbenzoic Acid
- Structure : Chloro and formyl substituents at positions 2 and 4.
- Properties :
2-Ethoxybenzoic Acid
- Structure : Ethoxy group at position 2.
- Properties: Enhanced solubility in polar solvents compared to hexanoyl derivatives. Intermediate in agrochemical and polymer synthesis .
Structural and Functional Comparisons
Substituent Effects on Acidity
- Hexanoyl Group: Electron-donating alkyl chain reduces carboxylic acid acidity (higher pKa) compared to electron-withdrawing groups (e.g., nitro in azo derivatives) .
- Chloro/Formyl Groups : Lower pKa values due to increased electron withdrawal, enhancing acidity .
Lipophilicity and Solubility
- 2-Hexanoylbenzoic Acid: High lipophilicity (logP > 3 predicted) due to the hexanoyl chain, favoring organic-phase reactions .
- 2-Hydroxy-azo Derivatives: Moderate solubility in aqueous alkaline media (phenolic OH deprotonation) .
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